molecular formula C9H20N2O B1620061 1,1-Dibutylurea CAS No. 619-37-4

1,1-Dibutylurea

Cat. No. B1620061
CAS RN: 619-37-4
M. Wt: 172.27 g/mol
InChI Key: PCKKNFLLFBDNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibutylurea, also known as N,N’-dibutylurea, is a chemical compound with the molecular formula C9H20N2O . It falls under the class of urea derivatives and consists of two butyl groups attached to the urea backbone. This compound has various applications in organic synthesis and agricultural chemistry .


Molecular Structure Analysis

The molecular structure of 1,1-Dibutylurea consists of a urea core with two butyl (C4H9) groups attached to the nitrogen atoms. The compound is a colorless liquid with a molecular weight of approximately 172.27 g/mol .

Scientific Research Applications

Impact on Photosynthetic Processes

1,1-Dibutylurea, a degradation product of the fungicide benomyl, exhibits significant effects on photosynthetic electron transport in isolated chloroplasts. Research conducted by Querns et al. (1998) found that 1,1-Dibutylurea inhibits photosynthetic oxygen evolution, photo-induced reduction of ferricyanide, and reduction of NADP in chloroplasts. This suggests its potential impact on photosynthetic electron transport, possibly affecting the Q_B protein complex in photosystem II (PSII).

Soil Degradation Studies

Research on the degradation of 1,1-Dibutylurea (DBU) in soils, especially those treated with DBU-fortified benlate fungicides, has been explored by Lee et al. (2004). They found that DBU degradation is primarily microbial and occurs relatively quickly, with half-lives typically less than two weeks under various soil conditions. This indicates that long-term persistence of DBU in soils is unlikely, which is critical for understanding its environmental impact and safety.

Synthesis of 1,3-Dibutylurea

1,1-Dibutylurea also plays a role in the synthesis of 1,3-Dibutylurea, a chemical with various applications. Liu et al. (2014) demonstrated the use of Penicillium expansum lipase-coated magnetic Fe3O4–polymer hybrid hollow nanoparticles as a catalyst for synthesizing 1,3-dibutylurea. This innovative approach indicates the potential for enzymatic catalysis in chemical synthesis involving 1,1-Dibutylurea.

Catalytic Carboxylation Studies

The role of 1,1-Dibutylurea in catalytic processes, particularly the carboxylation of 1-butanamine by CO2, has been investigatedby Sun et al. (2021). They studied the synthesis of N,N'-dibutylurea through the carbonylation of 1-butanamine over MnO2 heterogeneous catalysts. Different polymorphs of MnO2 were used, demonstrating that the lattice structure significantly impacts catalytic activity. This research contributes to the understanding of efficient synthesis methods for N,N'-dibutylurea, highlighting its importance in industrial chemical processes.

Assessment of DBU Formation in Soils

Further research on DBU in soils was conducted by Sassman et al. (2004), focusing on its formation after the application of n-butylisocyanate and benlate fungicides. Their findings indicate that the production and accumulation of DBU in soils are highly unlikely and that any DBU persistence is likely to be short-lived. This study is crucial for understanding the environmental behavior of DBU in agricultural contexts.

properties

IUPAC Name

1,1-dibutylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKKNFLLFBDNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210928
Record name Urea, N,N-dibutyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibutylurea

CAS RN

619-37-4
Record name N,N-Dibutylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1,1-dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N-dibutyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dibutylurea
Reactant of Route 2
Reactant of Route 2
1,1-Dibutylurea
Reactant of Route 3
Reactant of Route 3
1,1-Dibutylurea
Reactant of Route 4
Reactant of Route 4
1,1-Dibutylurea
Reactant of Route 5
Reactant of Route 5
1,1-Dibutylurea
Reactant of Route 6
Reactant of Route 6
1,1-Dibutylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.